molecular formula C23H22N4O2S B2510293 (4-(1H-pyrrol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705879-52-2

(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2510293
CAS RN: 1705879-52-2
M. Wt: 418.52
InChI Key: QZUHBQHZMKCJPC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrole ring, a phenyl ring, a thiophene ring, an oxadiazole ring, and a piperidine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound’s structure is likely to be fairly rigid due to the presence of the aromatic rings. The different rings could also allow for interesting interactions with other molecules, such as through pi-stacking .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of the polar oxadiazole and pyrrole groups could increase its solubility in polar solvents .

Scientific Research Applications

Molecular Structure and Interaction

Structural analysis of related heterocyclic compounds reveals their potential in obeying specific chemical rules, such as the chlorine-methyl exchange rule, which could influence their reactivity and binding properties (Swamy et al., 2013). Another study elaborates on the molecular interaction of a cannabinoid receptor antagonist, indicating the significance of conformational analysis in understanding receptor binding and activity (Shim et al., 2002).

Enzyme Inhibitory Activity

Compounds with thiophene-based heterocyclic structures have been evaluated for their enzyme inhibitory activities against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), highlighting their potential as therapeutic agents for diseases where these enzymes are implicated (Cetin et al., 2021).

Antimicrobial Activity

Research on (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone derivatives and their antimicrobial activity suggests the potential of such compounds to serve as templates for new antimicrobials, with specific substituents enhancing their activity (Kumar et al., 2012).

Anti-inflammatory and Antibacterial Agents

A study on novel pyrazoline derivatives synthesized via microwave-assisted methods demonstrates their significant anti-inflammatory and antibacterial activities. This suggests the potential of structurally similar compounds for development into therapeutic agents (Ravula et al., 2016).

Antitumor Agents

Thienopyridine and benzofuran derivatives have been identified as potent antitumor agents, offering insights into the design of new drugs with potential cancer therapeutic applications (Hayakawa et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Without more information, it’s difficult to speculate on what this might be .

Safety and Hazards

Without specific information on this compound, it’s hard to say what its safety and hazards might be. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing the compound and studying its properties in more detail. It could also involve investigating its biological activity and potential uses in fields such as medicinal chemistry .

properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c28-23(18-5-7-20(8-6-18)26-10-1-2-11-26)27-12-3-4-17(15-27)14-21-24-22(25-29-21)19-9-13-30-16-19/h1-2,5-11,13,16-17H,3-4,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUHBQHZMKCJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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